Cas no 1823193-72-1 (5-Chloro-2-morpholinophenol)

5-Chloro-2-morpholinophenol Chemical and Physical Properties
Names and Identifiers
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- Phenol, 5-chloro-2-(4-morpholinyl)-
- 5-Chloro-2-morpholinophenol
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- Inchi: 1S/C10H12ClNO2/c11-8-1-2-9(10(13)7-8)12-3-5-14-6-4-12/h1-2,7,13H,3-6H2
- InChI Key: LAGSKHCFBMJNNX-UHFFFAOYSA-N
- SMILES: C1(O)=CC(Cl)=CC=C1N1CCOCC1
5-Chloro-2-morpholinophenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY295105-1g |
5-Chloro-2-morpholinophenol |
1823193-72-1 | ≥95% | 1g |
¥10800.00 | 2024-08-09 |
5-Chloro-2-morpholinophenol Related Literature
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1. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
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Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
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Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
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Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
Additional information on 5-Chloro-2-morpholinophenol
Introduction to 5-Chloro-2-morpholinophenol (CAS No. 1823193-72-1)
5-Chloro-2-morpholinophenol, identified by the Chemical Abstracts Service Number (CAS No.) 1823193-72-1, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the class of morpholine derivatives and has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The structural features of 5-Chloro-2-morpholinophenol, particularly the presence of a chloro substituent and a morpholine ring, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for developing novel therapeutic agents.
The morpholine moiety in 5-Chloro-2-morpholinophenol introduces a nitrogen-containing heterocycle that is commonly found in biologically active molecules. Morpholine derivatives are known for their versatility in pharmaceutical applications, often serving as key structural components in drugs targeting various diseases. The chloro group at the 5-position enhances the electrophilicity of the aromatic ring, facilitating further functionalization and enabling the synthesis of more complex molecules. This dual functionality makes 5-Chloro-2-morpholinophenol a promising intermediate in organic synthesis and medicinal chemistry.
In recent years, there has been growing interest in exploring the pharmacological potential of 5-Chloro-2-morpholinophenol. Preliminary studies have suggested that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory pathways. The morpholine ring is known to interact with biological targets in a manner that can modulate enzyme activity, while the chloro substituent can serve as a point of attachment for further chemical modifications to enhance binding affinity. These characteristics make 5-Chloro-2-morpholinophenol an attractive candidate for further investigation in drug development.
One of the most compelling aspects of 5-Chloro-2-morpholinophenol is its potential role in addressing unmet medical needs. Current research is focusing on its ability to interact with specific biological pathways that are implicated in chronic diseases such as cancer, autoimmune disorders, and neurodegenerative conditions. The compound's unique structural features allow it to mimic or interfere with natural signaling molecules, potentially leading to therapeutic effects. For instance, studies have shown that morpholine derivatives can modulate the activity of kinases and other enzymes that are aberrantly activated in disease states.
The synthesis of 5-Chloro-2-morpholinophenol involves multi-step organic reactions that highlight its synthetic utility. The introduction of the chloro group onto the aromatic ring typically requires careful control of reaction conditions to ensure high yield and purity. Additionally, the morpholine ring formation is a critical step that demands precise stoichiometry and catalyst selection. Advances in synthetic methodologies have enabled more efficient and scalable production of 5-Chloro-2-morpholinophenol, making it more accessible for industrial applications.
The pharmacokinetic properties of 5-Chloro-2-morpholinophenol are also an area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Preliminary pharmacokinetic studies suggest that 5-Chloro-2-morpholinophenol exhibits moderate bioavailability and a reasonable half-life, indicating its potential for systemic action. Further research is needed to fully characterize its metabolic pathways and identify any potential drug-drug interactions.
In conclusion, 5-Chloro-2-morpholinophenol (CAS No. 1823193-72-1) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its ability to modulate biological pathways makes it a valuable candidate for drug development, particularly in addressing chronic diseases. As research continues to uncover new insights into its pharmacological properties, 5-Chloro-2-morpholinophenol is poised to play a crucial role in the next generation of therapeutic agents.
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